N-Acetyldopamine

Overview

Description

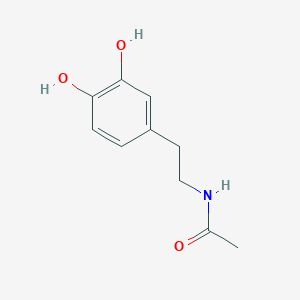

N-Acetyldopamine is an organic compound with the chemical formula CH₃C(O)NHCH₂CH₂C₆H₃(OH)₂. It is the N-acetylated derivative of dopamine and plays a crucial role as a reactive intermediate in the process of sclerotization, which is the hardening of insect cuticles . This compound is characterized by its colorless solid appearance and is known for its susceptibility to redox and crosslinking reactions .

Mechanism of Action

Target of Action

N-Acetyldopamine (NAD) primarily targets the Toll-like receptor 4 (TLR4) , nuclear factor kappa-B (NF-κB) , and NOD-like receptor protein 3 (NLRP3)/Caspase-1 pathways . These targets play a crucial role in the regulation of neuroinflammation .

Mode of Action

NAD interacts with its targets to inhibit neuroinflammation. It has been found to suppress the TLR4/NF-κB and NLRP3/Caspase-1 pathways . Surface plasmon resonance analysis and molecular docking studies have shown that NAD directly binds with TLR4 .

Biochemical Pathways

NAD affects the TLR4/NF-κB and NLRP3/Caspase-1 pathways. These pathways are involved in the regulation of neuroinflammation. By suppressing these pathways, NAD can reduce the inflammatory signals and pro-inflammatory cytokines in BV-2 microglial cells stimulated by lipopolysaccharide (LPS) .

Pharmacokinetics

A comprehensive strategy for simultaneous quantification/semi-quantification of naos in plasma with single this compound dimer a (nad-a) as a reference substance has been established .

Result of Action

The action of NAD results in the reduction of neuroinflammation. It weakens the inflammatory signals and pro-inflammatory cytokines, including nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and interleukin 6 (IL-6) in LPS-stimulated BV-2 microglial cells .

Action Environment

The action, efficacy, and stability of NAD can be influenced by environmental factors. For instance, the washing methods used in the processing of Cicadae Periostracum (CP), a traditional Chinese medicinal herb from which NAD is derived, can affect the quality and bioactivity of NAD .

Biochemical Analysis

. . .

Biochemical Properties

N-Acetyldopamine interacts with various enzymes and proteins in biochemical reactions. It is a reactive intermediate in the process of sclerotization . The catechol substituent in this compound is susceptible to redox and crosslinking .

Cellular Effects

It is known that it plays a crucial role in the formation of insect cuticles, indicating its influence on cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The catechol substituent in this compound is susceptible to redox and crosslinking .

Metabolic Pathways

This compound is involved in the metabolic pathway of sclerotization in insects . It interacts with enzymes and cofactors in this process, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyldopamine can be synthesized through the acetylation of dopamine. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions similar to those used in laboratory synthesis. The process would likely involve continuous flow reactors to ensure efficient production and high yield.

Chemical Reactions Analysis

Types of Reactions: N-Acetyldopamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are highly reactive intermediates.

Reduction: Reduction reactions can convert this compound back to dopamine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the catechol moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include silver oxide (Ag₂O) and sodium periodate (NaIO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like thiols and amines can react with the catechol moiety under mild conditions.

Major Products:

Oxidation: Quinones and their derivatives.

Reduction: Dopamine.

Substitution: Various substituted catechol derivatives.

Scientific Research Applications

N-Acetyldopamine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

Comparison with Similar Compounds

N-Acetyldopamine is unique due to its specific role in sclerotization and its ability to form reactive intermediates. Similar compounds include:

Dopamine: The parent compound, which lacks the acetyl group and has different reactivity and biological functions.

This compound Dimers: These compounds have enhanced stability and different biological activities compared to the monomer.

Catecholamines: A class of compounds that includes dopamine, norepinephrine, and epinephrine, which share structural similarities but have distinct physiological roles.

This compound stands out due to its specific applications in insect physiology and potential therapeutic uses in medicine.

Biological Activity

N-Acetyldopamine (NADA) is a phenolic compound derived from dopamine, primarily recognized for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the addition of an acetyl group to the amino group of dopamine. Its chemical formula is CHNO, and it exhibits properties typical of catecholamines, including antioxidant activity.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that NADA can inhibit the production of reactive nitrogen species (RNS) and reactive oxygen species (ROS), which are implicated in various pathological conditions. It was found to have stronger antioxidant activity than ascorbic acid at a concentration of 14 μg/mL, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

2. Anti-Inflammatory Effects

NADA has been shown to modulate inflammatory responses. In vitro studies indicated that this compound dimers can reduce the expression of pro-inflammatory mediators such as iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, these compounds inhibited the nuclear translocation of NF-κB, a key transcription factor in inflammation pathways .

Table 1: Summary of Anti-Inflammatory Effects of this compound Dimers

| Compound | Effect on Pro-inflammatory Mediators | Mechanism |

|---|---|---|

| This compound | Decreased iNOS, COX-2 | Inhibition of NF-κB translocation |

| Dimer A | Reduced TNF-α, IL-1β, IL-6 | Modulation of cytokine release |

3. Neuroprotective Properties

NADA has been investigated for its neuroprotective effects, particularly in models of insomnia. A study utilizing periostracum cicadae extracts rich in NADA showed improvements in sleep quality in PCPA-induced insomnia models in rats. The treatment with NADA resulted in increased levels of serotonin (5-HT) and GABA while decreasing dopamine levels, suggesting a balancing effect on neurotransmitter systems involved in sleep regulation .

Molecular Mechanisms

The molecular docking studies have elucidated the interactions between this compound and various receptors. For instance, NADA forms stable complexes with serotonin receptors (5-HT1A), brain-derived neurotrophic factor (BDNF), and dopamine receptors (D2R). These interactions are believed to underlie its pharmacological effects on mood and sleep regulation .

Table 2: Molecular Docking Results for this compound

| Receptor | Binding Energy (kcal/mol) | Stability Indicators |

|---|---|---|

| 5-HT1A | -9.4 | Stable hydrogen bonds formed |

| BDNF | -9.3 | Enhanced receptor-ligand affinity |

| D2R | -10.3 | Strong interaction with active site |

Case Study 1: Insomnia Treatment

In a controlled study, rats treated with periostracum cicadae extract containing high levels of this compound showed significant behavioral improvements compared to untreated controls. Histopathological examinations revealed that neuronal integrity was restored in the hypothalamus, indicating potential for clinical applications in treating insomnia .

Case Study 2: Inflammation Reduction

Another study highlighted the efficacy of this compound dimers in reducing inflammation induced by LPS in macrophage cultures. The results demonstrated a marked decrease in inflammatory cytokines and an inhibition of cathepsin C activity, suggesting a dual mechanism targeting both inflammation and cellular stress responses .

Properties

IUPAC Name |

N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-3,6,13-14H,4-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSAJYZMIPNPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179656 | |

| Record name | N-Acetyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2494-12-4 | |

| Record name | N-Acetyldopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2494-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2494-12-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3,4-dihydroxyphenethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Acetyldopamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYU97G37EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyldopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.